molecular formula C9H6ClFN2 B13270109 5-(3-chloro-2-fluorophenyl)-1H-pyrazole

5-(3-chloro-2-fluorophenyl)-1H-pyrazole

Cat. No.: B13270109
M. Wt: 196.61 g/mol
InChI Key: SEUUZEDVVSVWKS-UHFFFAOYSA-N
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Description

5-(3-chloro-2-fluorophenyl)-1H-pyrazole: is a heterocyclic organic compound that features a pyrazole ring substituted with a 3-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chloro-2-fluorophenyl)-1H-pyrazole typically involves the reaction of 3-chloro-2-fluorophenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-chloro-2-fluorophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. It is employed in the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to biological responses such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 3-chloro-2-fluorophenylboronic acid
  • 3-chloro-5-fluorophenylboronic acid
  • 2-(3-chloro-2-fluorophenyl)ethanol

Comparison: Compared to these similar compounds, 5-(3-chloro-2-fluorophenyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can enhance the compound’s stability, reactivity, and potential bioactivity, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

5-(3-chloro-2-fluorophenyl)-1H-pyrazole

InChI

InChI=1S/C9H6ClFN2/c10-7-3-1-2-6(9(7)11)8-4-5-12-13-8/h1-5H,(H,12,13)

InChI Key

SEUUZEDVVSVWKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=CC=NN2

Origin of Product

United States

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